Isobornyl acrylate
Overview
Description
Isobornyl acrylate is an organic compound that belongs to the class of acrylate esters. It is derived from isoborneol and acrylic acid. This compound is known for its unique bicyclic structure, which imparts significant rigidity and thermal stability to the polymers formed from it. This compound is widely used in the production of various polymers, coatings, and adhesives due to its excellent adhesion properties, good chemical resistance, and low shrinkage .
Scientific Research Applications
Isobornyl acrylate has a wide range of scientific research applications, including:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and copolymers.
Biology: Utilized in the development of biocompatible materials for medical devices.
Medicine: Employed in the formulation of drug delivery systems due to its biocompatibility and stability.
Industry: Widely used in the production of UV-curable coatings, adhesives, and inks.
Mechanism of Action
Target of Action
Isobornyl acrylate, also known as Acrylic acid, isobornyl ester, IX0PRH184P, (1R,2R,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl acrylate, or Sartomer 506, is primarily targeted towards the production of polymers, coatings, and adhesives . It is particularly useful in UV/EB curing formulations .
Mode of Action
This compound is a monofunctional reactive diluent that polymerizes when exposed to sources of free radicals . The bicyclic structure of this compound gives rise to polymers of increased Tg (glass transition temperature), while its monofunctionality minimizes crosslinking . This results in coatings and inks with good hardness and resiliency combined with flexibility and impact resistance .
Biochemical Pathways
The primary biochemical pathway involved in the action of this compound is the polymerization process, which occurs when the compound is exposed to sources of free radicals . The resulting polymers have increased Tg due to the bicyclic structure of this compound .
Pharmacokinetics
It’s important to note that the compound has low viscosity and a wide range of compatibility with oligomers , which may influence its behavior in various formulations.
Result of Action
The polymerization of this compound results in polymers with increased Tg, good hardness, and resiliency, combined with flexibility and impact resistance . These properties make it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, exposure to high temperature conditions, direct sunlight, ignition sources, oxidizing agents, alkalis, or acids might cause uncontrollable polymerization of the product with the generation of heat . Therefore, care should be taken to control the environment in which this compound is used to ensure safe and effective polymerization .
Safety and Hazards
Future Directions
The future of Isobornyl acrylate looks promising with the global this compound market size expected to expand at a CAGR of 6.24% during the forecast period, reaching USD 94.93 million by 2028 . The use of naturally obtained biomass can reduce the dependence on petrochemical suppliers and the impact of petroleum prices . Biobased acrylic polymers developed from vegetable oils and cellulose are very popular nowadays .
Biochemical Analysis
Biochemical Properties
Isobornyl acrylate plays a significant role in biochemical reactions, particularly in polymerization processes. It interacts with free radicals, which are highly reactive atoms or molecules with unpaired electrons. These interactions lead to the formation of polymers with enhanced thermal resistance and low shrinkage . The compound’s interaction with free radicals is crucial for its function as a reactive diluent in UV/EB curing applications .
Cellular Effects
This compound has been identified as a skin sensitizer, with several cases of contact sensitization in humans being exposure-related . It has been shown to cause sensitizing effects on the skin, confirmed by a positive result in a local lymph node assay . The compound’s impact on cellular processes includes its role as a monomer in UV-curing acrylic resins or adhesives, where it can be used in high concentrations .
Molecular Mechanism
At the molecular level, this compound exerts its effects through polymerization when exposed to sources of free radicals . This process involves the formation of polymers with increased glass transition temperature and thermal stability . The compound’s bicyclic structure contributes to its ability to form polymers with good hardness and resiliency . Additionally, this compound’s interaction with free radicals is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have good stability and low shrinkage properties . Its effects over time include maintaining flexibility and hardness in UV/EB cured products . The compound’s stability is crucial for its use in various applications, including coatings and inks . Long-term effects on cellular function have been observed, particularly in terms of its sensitizing potential .
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models have shown that it can cause skin sensitization at high concentrations . The compound’s effects vary with different dosages, with higher doses leading to increased sensitization potential . Threshold effects have been observed, indicating that lower doses may not cause significant adverse effects .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with free radicals during polymerization . The compound’s bicyclic structure and monofunctionality contribute to its role in these pathways, leading to the formation of polymers with enhanced thermal resistance and low shrinkage . The metabolic flux and metabolite levels are influenced by the compound’s interactions with free radicals .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with free radicals . The compound’s ability to polymerize when exposed to sources of free radicals is a key aspect of its transport and distribution . This process ensures that this compound can effectively function as a reactive diluent in various applications .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with free radicals and its ability to polymerize . The compound’s bicyclic structure and monofunctionality contribute to its localization within specific compartments or organelles . These interactions are crucial for its activity and function in various applications, including coatings and inks .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isobornyl acrylate can be synthesized through a condensation reaction between isoborneol and acrylic acid or acrylic anhydride in the presence of a catalyst. The reaction typically involves heating the reactants in a solvent, such as toluene, and using a catalyst like sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the product is purified by distillation .
Another method involves the reaction of camphene with acrylic acid in the presence of a cationic acid ion-exchange resin as a catalyst. This method is advantageous due to its mild reaction conditions and high yield .
Industrial Production Methods
Industrial production of this compound often employs a continuous process where isoborneol and acrylic acid are fed into a reactor containing a catalyst. The reaction mixture is continuously stirred and heated to maintain the desired reaction temperature. The product is then separated and purified through distillation .
Chemical Reactions Analysis
Types of Reactions
Isobornyl acrylate undergoes various types of chemical reactions, including:
Polymerization: It can polymerize when exposed to free radicals, forming polymers with increased glass transition temperature and improved mechanical properties.
Esterification: It can react with alcohols to form esters.
Addition Reactions: It can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Free Radical Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under UV light or heat.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Major Products
Polymers: High-performance polymers with excellent thermal stability and mechanical strength.
Esters: Various esters formed through esterification reactions.
Comparison with Similar Compounds
Similar Compounds
Isobornyl methacrylate: Similar in structure but contains a methacrylate group instead of an acrylate group.
Acrylic acid isobornyl ester: Another name for isobornyl acrylate.
Uniqueness
This compound is unique due to its combination of high rigidity, thermal stability, and low shrinkage. Its bicyclic structure imparts significant mechanical strength to the polymers formed from it, making it a preferred choice for applications requiring high-performance materials .
Properties
CAS No. |
5888-33-5 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[(1S,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] prop-2-enoate |
InChI |
InChI=1S/C13H20O2/c1-5-11(14)15-10-8-9-6-7-13(10,4)12(9,2)3/h5,9-10H,1,6-8H2,2-4H3/t9-,10?,13+/m0/s1 |
InChI Key |
PSGCQDPCAWOCSH-BOURZNODSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C1(C)C)CC2OC(=O)C=C |
SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
Canonical SMILES |
CC1(C2CCC1(C(C2)OC(=O)C=C)C)C |
5888-33-5 | |
physical_description |
Pellets or Large Crystals; NKRA; Liquid |
Pictograms |
Irritant; Environmental Hazard |
Related CAS |
30323-87-6 |
Synonyms |
isobornyl acrylate |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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